Tautomeric and LogP Differentiation: 3-Bromo-1H-1,2,4-triazol-5-ol versus 3-Bromo-1H-1,2,4-triazole
3-Bromo-1H-1,2,4-triazol-5-ol exists in a keto–enol tautomeric equilibrium (5-bromo-1,2-dihydro-3H-1,2,4-triazol-3-one ⇌ 3-bromo-1H-1,2,4-triazol-5-ol), a feature entirely absent in 3-bromo-1H-1,2,4-triazole [1]. The presence of the C5 oxygen functionality reduces the computed logP to approximately 0.21 (Hit2Lead) compared to 0.44–0.57 for 3-bromo-1H-1,2,4-triazole, representing a decrease in lipophilicity of roughly 0.23–0.36 log units . This shift places the compound in a more favorable physicochemical space for oral bioavailability according to Lipinski guidelines, while retaining sufficient lipophilicity for membrane permeability—a balance not achievable with either the non-hydroxylated bromotriazole (too lipophilic) or the non-halogenated 1H-1,2,4-triazol-5-ol (logP −0.03 to −0.90, too hydrophilic) [2].
| Evidence Dimension | Lipophilicity (logP) and tautomeric behavior |
|---|---|
| Target Compound Data | logP ≈ 0.21 (Hit2Lead); keto–enol tautomerism present |
| Comparator Or Baseline | 3-Bromo-1H-1,2,4-triazole: logP 0.44 (ACD/LogP) to 0.57 (XLogP3); no keto–enol tautomerism. 1H-1,2,4-triazol-5-ol: logP −0.03 (ChemBase) to −0.90 (Kuujia) |
| Quantified Difference | ΔlogP ≈ −0.23 to −0.36 vs. 3-bromo-1H-1,2,4-triazole; ΔlogP ≈ +0.24 to +1.11 vs. 1H-1,2,4-triazol-5-ol |
| Conditions | Computed/experimental logP values from multiple databases; tautomerism confirmed by DFT calculations (B3LYP/aug-cc-pVTZ level) |
Why This Matters
The intermediate logP of 3-bromo-1H-1,2,4-triazol-5-ol, combined with keto–enol tautomerism, offers a distinct physicochemical profile that cannot be replicated by either the non-hydroxylated or non-halogenated analogs, directly impacting solubility, permeability, and formulation decisions in drug discovery programs.
- [1] Karpinska, G. et al. On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry 2015, 1052, 58–66. DOI: 10.1016/j.comptc.2014.11.014 View Source
- [2] ChemBase. 1H-1,2,4-triazol-5-ol: LogP −0.028. Kuujia: LogP −0.902. Product Datasheets. View Source
